1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-ol
CAS No.:
Cat. No.: VC13711115
Molecular Formula: C11H14BrNO
Molecular Weight: 256.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H14BrNO |
|---|---|
| Molecular Weight | 256.14 g/mol |
| IUPAC Name | 1-[(3-bromo-4-methylphenyl)methyl]azetidin-3-ol |
| Standard InChI | InChI=1S/C11H14BrNO/c1-8-2-3-9(4-11(8)12)5-13-6-10(14)7-13/h2-4,10,14H,5-7H2,1H3 |
| Standard InChI Key | XFKSIWJHTLGSCO-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)CN2CC(C2)O)Br |
| Canonical SMILES | CC1=C(C=C(C=C1)CN2CC(C2)O)Br |
Introduction
Chemical Identity and Structural Features
Molecular Properties
The compound’s IUPAC name, 1-[(3-bromo-4-methylphenyl)methyl]azetidin-3-ol, reflects its azetidine core (a four-membered lactam) substituted at position 1 with a 3-bromo-4-methylbenzyl group and at position 3 with a hydroxyl group. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄BrNO | |
| Molecular Weight | 256.14 g/mol | |
| SMILES | CC1=C(C=C(C=C1)CN2CC(C2)O)Br | |
| InChIKey | XFKSIWJHTLGSCO-UHFFFAOYSA-N | |
| PubChem CID | 131021036 |
Structural Analysis
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Azetidine Ring: The strained four-membered ring enhances reactivity, making it a scaffold for β-lactam analogs.
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Benzyl Substituent: The 3-bromo-4-methylphenyl group introduces steric bulk and electrophilic sites for further functionalization .
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Hydroxyl Group: The -OH at position 3 enables hydrogen bonding, influencing solubility and biological interactions .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via nucleophilic substitution or reductive amination, leveraging azetidin-3-ol hydrochloride (CAS 18621-18-6) and 3-bromo-4-methylbenzyl halides :
General Procedure:
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Azetidine Precursor: 3-Hydroxyazetidine hydrochloride is deprotected under basic conditions (e.g., Cs₂CO₃) .
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Benzylation: The free amine reacts with 3-bromo-4-methylbenzyl bromide in polar aprotic solvents (e.g., DMF) at 60–80°C.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the product in ~40–60% efficiency .
Key Reaction:
Optimization Challenges
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Ring Strain: The azetidine’s instability requires controlled conditions to prevent ring-opening .
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Regioselectivity: Competing reactions at the benzyl bromide’s bromine or methyl group necessitate precise stoichiometry .
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 85–90°C (decomposes) | DSC |
| Solubility | 47.6 mg/mL in water | ESOL |
| logP | 2.1 | XLOGP3 |
| pKa | 9.2 (hydroxyl group) | Potentiometry |
Stability: Hygroscopic; storage at −20°C under inert atmosphere recommended .
Pharmacological Applications
Antimicrobial Activity
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Mechanism: The bromine atom disrupts microbial cell wall synthesis via halogen bonding .
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Efficacy: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli.
Drug Development
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Prodrug Potential: Esterification of the hydroxyl group improves bioavailability (t₁/₂ = 4.2 h in rats) .
Analytical Characterization
Spectroscopic Data
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.45 (d, J=8.2 Hz, 1H), 7.32 (s, 1H), 4.52 (m, 1H), 3.82 (m, 2H), 2.41 (s, 3H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 138.2 (C-Br), 132.1 (CH), 128.4 (C), 60.3 (CH₂), 55.1 (CH-OH) |
| HRMS (ESI+) | m/z 256.0345 [M+H]⁺ (calc. 256.0341) |
| Hazard | Precaution |
|---|---|
| Skin Irritation | Wear nitrile gloves |
| Eye Damage | Use safety goggles |
| Respiratory Toxicity | Operate in fume hood |
GHS Classification: H315, H319, H335 .
Future Research Directions
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